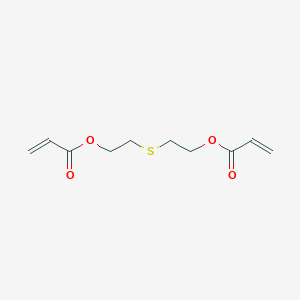

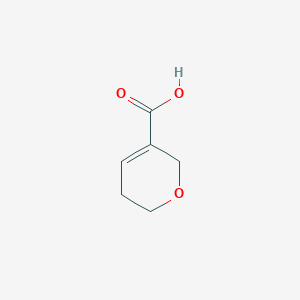

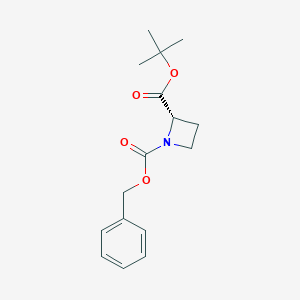

![molecular formula C33H30FNO4 B016979 2-[2-(4-氟苯基)-2-氧代-1-苯基-d5-乙基]-4-甲基-3-氧代-戊酸,(2-苄氧基-苯基)-酰胺 CAS No. 1020719-43-0](/img/structure/B16979.png)

2-[2-(4-氟苯基)-2-氧代-1-苯基-d5-乙基]-4-甲基-3-氧代-戊酸,(2-苄氧基-苯基)-酰胺

描述

Synthesis Analysis

The synthesis of complex molecules often involves catalytic processes and the formation of amides from carboxylic acids and amines. For example, the use of catalysts like 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been highlighted for its effectiveness in the dehydrative amide condensation, particularly with sterically demanding carboxylic acids (Maki, Ishihara, & Yamamoto, 2006). Such catalytic processes are essential for creating specific bonds and functional groups in the target molecule.

Molecular Structure Analysis

Analyzing the molecular structure involves determining the configuration and conformation of molecules. Techniques such as X-ray diffraction and NMR spectroscopy are pivotal in this regard. For instance, studies on similar complex molecules have revealed the importance of hydrogen bonds in crystal packing and the roles of co-crystallized water molecules in stabilizing molecular structures (Yeong et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving complex molecules like the one can lead to the formation of various products, depending on the reactants and conditions employed. Research has shown that molecules with similar structures can undergo nucleophilic ring opening, leading to the formation of novel heterocyclic scaffolds (Amareshwar, Mishra, & Ila, 2011). Understanding these reactions is key to manipulating the molecule for specific applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of any chemical compound. Studies on compounds with similar structures have emphasized the role of molecular interactions, such as hydrogen bonding, in determining these properties (Kolev & Angelov, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding how a compound interacts in various environments. For example, research on boric acid ester intermediates with benzene rings has shed light on the synthesis, crystal structure, and DFT study of related compounds, revealing insights into their physicochemical properties and molecular electrostatic potential (Huang et al., 2021).

科学研究应用

合成和生物学评估

- 生长激素释放肽激动剂活性:相关化合物 2-(2-氨基-2-甲基-丙酰氨基)-5-苯基-戊酸表现出作为口服生长激素释放肽激动剂的特性。它激活生长激素促分泌素受体 1a (GHS-R1a),并影响大鼠模型中的摄食行为和能量稳态 (Lugar 等人,2004 年).

光解研究

- 光解途径:对结构相关的化合物 5-氧代-2-苯基-2,5-二氢异恶唑-4-羧酸乙酯的研究揭示了特定条件下的光解途径 (Ang 和 Prager,1993 年).

抗菌应用

- 抗菌剂:具有相似结构的化合物,如 4-[2-(2-氯苯基)-4-氧代-3-氢喹唑啉-3-基]-苯甲酸乙酯,因其作为抗菌剂的潜力而受到研究,显示出对各种细菌和真菌菌株的疗效 (Desai 等人,2007 年).

酶抑制研究

- 类固醇 5α-还原酶抑制:类似的化合物,如 (E)-4-(2-[[3-(吲哚-5-基)-1-氧代-2-丁烯基]氨基]苯氧基)丁酸衍生物,已被研究其在大鼠前列腺中抑制类固醇 5α-还原酶的潜力 (Kumazawa 等人,1995 年).

Hsp90 抑制研究

- Hsp90 抑制:具有相似结构的化合物 (Z)-4-[2-(1-氯-2-乙氧基-2-氧代乙叉基)肼基]苯甲酸用于合成一种新型 Hsp90 抑制剂,显示出对 Hsp90α 的有效性 (王小龙,2011 年).

作用机制

Target of Action

Similar compounds have been reported to act as agonists for pparα, -γ, and -δ . These are nuclear receptors that play crucial roles in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis.

Mode of Action

If it acts similarly to related compounds, it may bind to and activate PPARα, -γ, and -δ, leading to changes in gene expression that regulate metabolic processes .

属性

IUPAC Name |

2-[2-(4-fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30FNO4/c1-22(2)31(36)30(29(24-13-7-4-8-14-24)32(37)25-17-19-26(34)20-18-25)33(38)35-27-15-9-10-16-28(27)39-21-23-11-5-3-6-12-23/h3-20,22,29-30H,21H2,1-2H3,(H,35,38)/i4D,7D,8D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWVPWXNZXRMJI-KVKRPVSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(C(=O)C(C)C)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442948 | |

| Record name | N-[2-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-(~2~H_5_)phenylethyl]-4-methyl-3-oxopentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide | |

CAS RN |

1020719-43-0 | |

| Record name | N-[2-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-(~2~H_5_)phenylethyl]-4-methyl-3-oxopentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

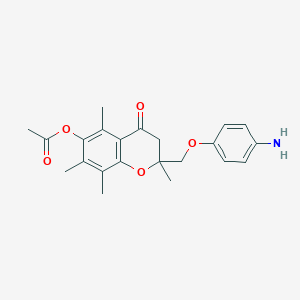

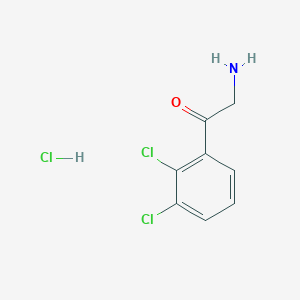

![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)

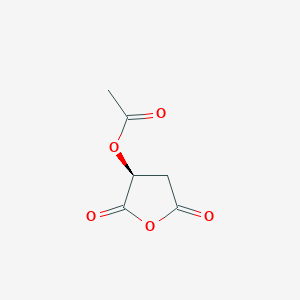

![4-Nitrobenzo[D]thiazol-2-OL](/img/structure/B16928.png)